molecular formula C15H24N2O5S B7067049 N-butyl-3-[2-(furan-2-yl)-2-oxoethyl]-N-methylmorpholine-4-sulfonamide

N-butyl-3-[2-(furan-2-yl)-2-oxoethyl]-N-methylmorpholine-4-sulfonamide

Cat. No.: B7067049
M. Wt: 344.4 g/mol
InChI Key: DVVDHIGEFSMLAC-UHFFFAOYSA-N
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Description

N-butyl-3-[2-(furan-2-yl)-2-oxoethyl]-N-methylmorpholine-4-sulfonamide is a complex organic compound that features a furan ring, a morpholine ring, and a sulfonamide group

Properties

IUPAC Name

N-butyl-3-[2-(furan-2-yl)-2-oxoethyl]-N-methylmorpholine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O5S/c1-3-4-7-16(2)23(19,20)17-8-10-21-12-13(17)11-14(18)15-6-5-9-22-15/h5-6,9,13H,3-4,7-8,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVDHIGEFSMLAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)N1CCOCC1CC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-[2-(furan-2-yl)-2-oxoethyl]-N-methylmorpholine-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as furfural.

    Attachment of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with an intermediate compound.

    Introduction of the Sulfonamide Group: The sulfonamide group is typically introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine group on the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-[2-(furan-2-yl)-2-oxoethyl]-N-methylmorpholine-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiolates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the carbonyl group can yield the corresponding alcohol.

Scientific Research Applications

N-butyl-3-[2-(furan-2-yl)-2-oxoethyl]-N-methylmorpholine-4-sulfonamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural properties of this compound make it suitable for use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It can be used in biological studies to investigate its effects on various biological pathways and processes.

    Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of N-butyl-3-[2-(furan-2-yl)-2-oxoethyl]-N-methylmorpholine-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and sulfonamide group can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or activation of their functions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-butyl-3-[2-(furan-2-yl)-2-oxoethyl]-N-ethylmorpholine-4-sulfonamide: Similar structure but with an ethyl group instead of a methyl group.

    N-butyl-3-[2-(furan-2-yl)-2-oxoethyl]-N-methylpiperidine-4-sulfonamide: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness

N-butyl-3-[2-(furan-2-yl)-2-oxoethyl]-N-methylmorpholine-4-sulfonamide is unique due to the combination of its furan ring, morpholine ring, and sulfonamide group. This combination imparts specific chemical and physical properties that make it suitable for a wide range of applications, from medicinal chemistry to materials science.

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